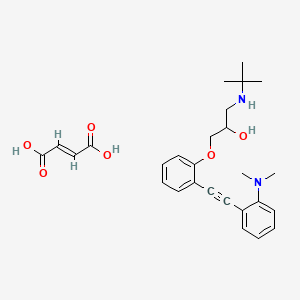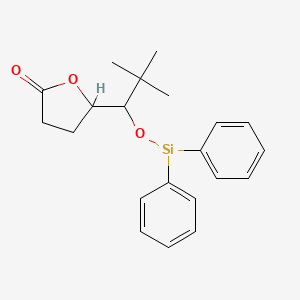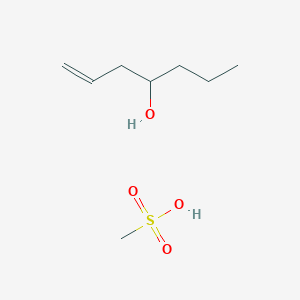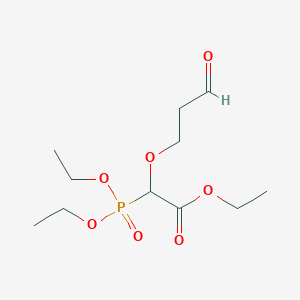![molecular formula C10H16NO3P B14272628 Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate CAS No. 180906-51-8](/img/structure/B14272628.png)
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chiral amino-phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate chiral amine under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate involves its interaction with molecular targets through its phosphonate and amino groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context. The compound’s chiral nature also plays a role in its biological activity, influencing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate include other phosphonates and phosphonic acids, such as:
- Dimethyl phosphite
- Diethyl phosphonate
- Aminomethylphosphonic acid
- Glyphosate (a widely used herbicide)
Uniqueness
What sets this compound apart is its chiral amino-phenylethyl moiety, which imparts unique properties in terms of chiral recognition and biological activity. This makes it particularly valuable in applications requiring high specificity and selectivity .
Eigenschaften
CAS-Nummer |
180906-51-8 |
|---|---|
Molekularformel |
C10H16NO3P |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
(1R)-2-dimethoxyphosphoryl-1-phenylethanamine |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
AFOWVLYUQCWFSA-JTQLQIEISA-N |
Isomerische SMILES |
COP(=O)(C[C@@H](C1=CC=CC=C1)N)OC |
Kanonische SMILES |
COP(=O)(CC(C1=CC=CC=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)

![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)

![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)


![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)

